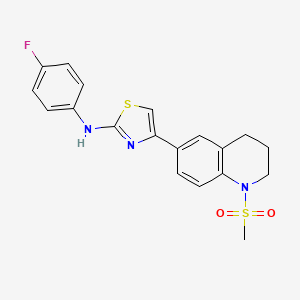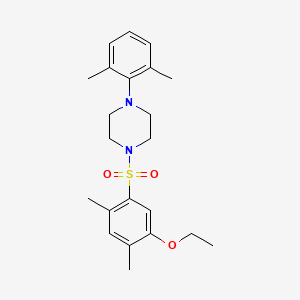![molecular formula C14H19N3O3 B7644081 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone, also known as ENPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ENPE is a yellow crystalline substance that is soluble in organic solvents and is commonly used as a reagent in organic chemistry.
作用機序
The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone is not fully understood. However, it is believed to act as a nucleophile in organic reactions, which enables it to participate in various chemical reactions. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxic activity against cancer cells, antimicrobial activity against various pathogens, and anti-inflammatory properties. This compound has also been shown to have a positive effect on the immune system, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. However, it has some limitations, including its low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone. One potential area of research is the development of new drugs based on the properties of this compound. Another area of research is the use of this compound in the development of new materials with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including organic chemistry, material science, and drug development, make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed.
合成法
The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone involves the reaction of 4-(4-ethylpiperazin-1-yl) nitrobenzene with ethanone in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained in high yield and purity. Various methods have been developed for the synthesis of this compound, including the use of microwave irradiation, ultrasound, and other techniques.
科学的研究の応用
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various organic compounds and as a reagent in the development of new drugs. This compound has also been used in the field of material science for the preparation of functional materials and nanocomposites.
特性
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)13-5-4-12(11(2)18)10-14(13)17(19)20/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGRTKRHFGUCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)

![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)


![5-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644049.png)


![(5Z)-5-[[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7644073.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-{6-[(1-methyl-4-piperidyl)oxy]-3-pyridyl}-4-phenylbutanamide](/img/structure/B7644090.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)